molecular formula C10H7BrN2O B13567580 6-bromo-2-isocyanato-1-methyl-1H-indole

6-bromo-2-isocyanato-1-methyl-1H-indole

Cat. No.: B13567580
M. Wt: 251.08 g/mol
InChI Key: WCDKSMSKHKCUGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-bromo-2-isocyanato-1-methyl-1H-indole is a chemical compound with the molecular formula C10H7BrN2O. It is an indole derivative, characterized by the presence of a bromine atom at the 6th position, an isocyanate group at the 2nd position, and a methyl group at the 1st position of the indole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method includes the reaction of 6-bromo-1-methyl-1H-indole with phosgene or a phosgene equivalent under controlled conditions to introduce the isocyanate group at the 2nd position .

Industrial Production Methods

Industrial production methods for 6-bromo-2-isocyanato-1-methyl-1H-indole are not widely documented, but they generally follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and cost-effectiveness. These methods often involve the use of automated reactors and stringent control of reaction parameters to ensure consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

6-bromo-2-isocyanato-1-methyl-1H-indole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-bromo-2-isocyanato-1-methyl-1H-indole has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of novel drugs.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings

Mechanism of Action

The mechanism of action of 6-bromo-2-isocyanato-1-methyl-1H-indole is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The isocyanate group is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to the inhibition of enzyme activity or disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-bromo-2-isocyanato-1-methyl-1H-indole is unique due to the combination of the bromine atom, isocyanate group, and methyl group on the indole ring. This unique structure imparts specific reactivity and potential biological activities that are not observed in similar compounds .

Properties

Molecular Formula

C10H7BrN2O

Molecular Weight

251.08 g/mol

IUPAC Name

6-bromo-2-isocyanato-1-methylindole

InChI

InChI=1S/C10H7BrN2O/c1-13-9-5-8(11)3-2-7(9)4-10(13)12-6-14/h2-5H,1H3

InChI Key

WCDKSMSKHKCUGO-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC2=C1C=C(C=C2)Br)N=C=O

Origin of Product

United States

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